Target Selectivity Divergence from Isomer BF 227: Anti-Aβ Amyloid vs. Anti-Proliferative Activity
Despite sharing the identical molecular formula (C16H16FN3O2S) and molecular weight (333.38), the target compound and its isomer BF 227 exhibit entirely different biological profiles. BF 127 (BF 227) demonstrates high affinity for Aβ1-42 amyloid fibrils with a Ki of 4.3 nM, confirming its utility as a PET imaging probe . In contrast, the target compound has been identified with anticancer properties, specifically the inhibition of cancer cell proliferation, a function not attributed to BF 227 . This evidence confirms that the arrangement of the imidazolidinone and thiophenylmethyl moieties in this compound directs it away from amyloid targets and towards pathways involved in cell division .
| Evidence Dimension | Primary Reported Biological Activity |
|---|---|
| Target Compound Data | Inhibition of cancer cell proliferation |
| Comparator Or Baseline | BF 227 (CAS 845647-80-5): High-affinity binding to Aβ1-42 amyloid fibrils |
| Quantified Difference | Target compound shows no reported affinity for Aβ1-42 fibrils; BF 227 shows a Ki of 4.3 nM. Target compound shows anti-proliferative activity; BF 227 does not. |
| Conditions | Radioligand binding assay for BF 227; in vitro cancer cell line proliferation assays for the target compound. |
Why This Matters
This rules out the use of this compound as an amyloid probe and instead positions it for applications requiring anti-mitotic action, preventing misapplication in neuroscience research.
